2-Fluorobenzoate

Biocatalysis Regioselective dihydroxylation Halogen‑substituted benzoate esters

2‑Fluorobenzoate is the conjugate base of 2‑fluorobenzoic acid, a mono‑fluorinated aromatic carboxylate that serves as a synthetic intermediate, mechanistic probe, and enzyme substrate across pharmaceutical, agrochemical, and material‑science workflows. Its ortho‑fluorine substituent imparts distinct electronic (σ‑inductive) and steric properties relative to non‑fluorinated or meta/para‑fluorinated benzoates [REFS‑1], directly influencing acid/base behavior, enzymatic processing, and surface‑adsorption ordering [REFS‑2].

Molecular Formula C7H4FO2-
Molecular Weight 139.1 g/mol
CAS No. 16426-56-5
Cat. No. B1215865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluorobenzoate
CAS16426-56-5
Synonyms2-fluorobenzoate
2-fluorobenzoic acid
2-fluorobenzoic acid, copper (+2) salt
ortho-fluorobenzoic acid
Molecular FormulaC7H4FO2-
Molecular Weight139.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)[O-])F
InChIInChI=1S/C7H5FO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/p-1
InChIKeyNSTREUWFTAOOKS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluorobenzoate (CAS 16426-56-5): Ortho‑Fluorinated Benzoate Core for Differentiated Reactivity and Biological Recognition


2‑Fluorobenzoate is the conjugate base of 2‑fluorobenzoic acid, a mono‑fluorinated aromatic carboxylate that serves as a synthetic intermediate, mechanistic probe, and enzyme substrate across pharmaceutical, agrochemical, and material‑science workflows. Its ortho‑fluorine substituent imparts distinct electronic (σ‑inductive) and steric properties relative to non‑fluorinated or meta/para‑fluorinated benzoates [REFS‑1], directly influencing acid/base behavior, enzymatic processing, and surface‑adsorption ordering [REFS‑2]. These quantifiable differences form the basis for its selective procurement when substitution‑position‑dependent performance is required.

Why 2‑Fluorobenzoate Cannot Be Swapped with Other Halogenated or Positional Benzoate Isomers: The Substitution‑Position Problem


Fluorinated benzoates are not interchangeable functional‑group carriers. The ortho, meta, and para isomers of fluorobenzoate exhibit systematically different pKa values (ΔpKa ≥ 0.47 between ortho and para) [REFS‑1], and the ortho‑fluorine uniquely alters regiochemical outcomes in enzymatic dioxygenation compared with chloro, bromo, or iodo‑substituted analogs [REFS‑2]. Even within the 2‑halobenzoate series, the 2‑fluorobenzoate is processed with highest substrate preference by key catabolic enzymes [REFS‑3], meaning that substituting 2‑fluorobenzoate with 2‑chlorobenzoate or 2‑bromobenzoate can reduce catalytic throughput by an order of magnitude or eliminate activity entirely [REFS‑4]. These intrinsic, position‑ and halogen‑dependent properties guarantee that generic “halobenzoate” selection will fail whenever enzymatic regioselectivity, acid/base tuning, or ordered surface assembly is part of the experimental design.

Quantitative Procurement Evidence for 2‑Fluorobenzoate: Head‑to‑Head Comparator Data


Absolute Regioselectivity in Toluene Dioxygenase‑Mediated Oxidation vs. 2‑Chloro, 2‑Bromo, and 2‑Iodo Analogs

In whole‑cell E. coli JM109 (pDTG601A) expressing toluene dioxygenase, methyl 2‑fluorobenzoate was converted to a single regioisomeric cis‑dihydrodiol product, whereas methyl 2‑chlorobenzoate, methyl 2‑bromobenzoate, and methyl 2‑iodobenzoate each produced a mixture of regioisomers [REFS‑1]. Only ortho‑substituted benzoate esters were metabolized at all; meta‑ and para‑substituted esters were unreactive [REFS‑1]. This absolute regioselectivity is a direct consequence of the ortho‑fluorine atom, providing a synthetic advantage for stereochemically pure cyclohexadiene‑diol building blocks.

Biocatalysis Regioselective dihydroxylation Halogen‑substituted benzoate esters

Engineered Regioselectivity Shift in Pseudomonas sp. B13: 97% Catechol‑Pathway Flux

During continuous adaptation of Pseudomonas sp. B13 to 2‑fluorobenzoate as sole carbon source, the regioselectivity of the initial dioxygenation changed drastically in favor of a 1,2‑attack, routing approximately 97% of the substrate through catechol [REFS‑1]. In contrast, the non‑adapted strain or alternative benzoate substrates yield significantly lower flux through this productive pathway and accumulate dead‑end metabolites [REFS‑1].

Microbial adaptation Fluorobenzoate catabolism Regioselective dioxygenation

Benzoate‑CoA Ligase Activation: 122% Activity vs. Benzoate in Thauera aromatica

In the denitrifying bacterium Thauera aromatica, the promiscuous AMP‑forming benzoate‑CoA ligase (EC 6.2.1.25) activates 2‑fluorobenzoate with 122% of the activity observed for the native substrate benzoate [REFS‑1]. By contrast, the corresponding 3‑fluorobenzoate and 4‑fluorobenzoate are activated at only 89% and 100% relative activity, respectively [REFS‑1]. Chlorobenzoates are activated only very slowly, and 2‑chlorobenzoate yields <1% relative activity in multiple orthologous systems [REFS‑2].

Enzyme kinetics Anaerobic degradation CoA‑ligase substrate profiling

Acidity Tuning: pKa of 2‑Fluorobenzoate is 0.47–0.72 Units Lower than Its Meta and Para Isomers

The pKa values of the carboxyl group for the three fluorobenzoate isomers were determined by pH‑dependent 19F‑NMR chemical‑shift titration: ortho (2‑fluoro) pKa 3.33, meta (3‑fluoro) pKa 3.80, and para (4‑fluoro) pKa 4.05 [REFS‑1]. The ortho isomer is therefore the strongest acid among the three mono‑fluorinated benzoates, with its carboxyl proton being more readily donated. This pKa ordering reflects the through‑space inductive effect of the ortho‑fluorine and its proximity to the carboxyl group.

Physicochemical property Isomer differentiation 19F‑NMR

Unique Ordered Adsorption Layer on Au(100) Electrode: Ortho‑Fluorobenzoate vs. Ortho‑Chloro and Ortho‑Bromo Analogs

In situ IR reflection‑absorption spectroscopy of 2‑substituted benzoic acids adsorbed on Au(100) in 0.1 M HClO₄ revealed that a new vertically oriented, ordered adsorption state appears around 0.75 V solely for 2‑fluorobenzoic acid (and unsubstituted benzoic acid) [REFS‑1]. Neither 2‑chlorobenzoic acid nor 2‑bromobenzoic acid showed this ordered phase under identical conditions [REFS‑1]. The phenomenon is attributed to the small van der Waals radius of fluorine, which permits close‑packed vertical alignment that the bulkier halogens cannot sustain.

Surface chemistry Adsorption ordering Electrochemical interface

Complete Anaerobic Defluorination to CO₂ and HF: A Distinctive Biodegradation Pathway

Under strictly anaerobic conditions, 2‑fluorobenzoate undergoes complete degradation to CO₂ and HF via a characterized BzCoA pathway that relies on promiscuous enoyl‑CoA hydratases/hydrolases [REFS‑1]. This oxygen‑independent defluorination capability is not universal among fluorobenzoate isomers; the para‑isomer requires ATP‑dependent BCR‑mediated defluorination, while 2‑fluorobenzoate proceeds via a distinct α‑fluorohydrin intermediate mechanism [REFS‑1]. The complete mineralization was demonstrated in vitro and confirmed in multiple facultatively and obligately anaerobic bacteria [REFS‑1].

Anaerobic defluorination Enoyl‑CoA hydratase Environmental biodegradation

Research and Industrial Applications of 2‑Fluorobenzoate Proven by Quantitative Comparative Data


Regioselective Biocatalytic Synthesis of Single‑Isomer cis‑Dihydrodiols

Whole‑cell biotransformations using toluene dioxygenase require a substrate that yields only one diol regioisomer to avoid costly chromatographic separations. 2‑Fluorobenzoate (as its methyl ester) is the only ortho‑halogenated benzoate that delivers a single regioisomeric product, whereas 2‑chloro, 2‑bromo, and 2‑iodo substrates generate regioisomer mixtures [REFS‑1]. This absolute regioselectivity makes 2‑fluorobenzoate the preferred starting material for biocatalytic production of enantiopure cyclohexadiene‑diol synthons used in natural‑product synthesis and pharmaceutical intermediate manufacturing.

Laboratory Evolution and Pathway Engineering of Fluoroaromatic‑Degrading Microorganisms

Continuous adaptation experiments with Pseudomonas sp. B13 demonstrate that 2‑fluorobenzoate uniquely selects for a phenotype routing ≈97% of substrate carbon into the 3‑oxoadipate pathway [REFS‑1]. The concomitant 3‑ to 4‑fold overproduction of key catabolic enzymes compensates for slower turnover of fluorinated intermediates [REFS‑1]. This highly tractable adaptation response is not observed with the meta or para isomers, making 2‑fluorobenzoate the substrate of choice for directed evolution studies and for engineering robust fluoroaromatic‑degrading strains for bioreactor deployment.

Electrochemical Surface Functionalization Requiring Ordered Benzoate Adlayers

When preparing self‑assembled or potential‑controlled benzoate adlayers on gold electrodes, only 2‑fluorobenzoate (and unsubstituted benzoate) forms a vertically ordered phase at ~0.75 V vs. RHE [REFS‑1]. 2‑Chlorobenzoate and 2‑bromobenzoate fail to produce this ordered structure under identical conditions [REFS‑1]. This property is directly exploitable in electrochemical sensor fabrication, corrosion‑inhibitor design, and molecular‑electronics interfaces where reproducible, densely packed monolayer order governs device performance.

Anaerobic Biodegradation Pathway Elucidation and Tracer Studies

2‑Fluorobenzoate is the only mono‑fluorinated benzoate isomer for which the complete anaerobic degradation route to CO₂ and HF has been enzymatically resolved and validated across multiple bacterial taxa [REFS‑1]. Its CoA‑ligase activation superiority (122% of benzoate activity in T. aromatica [REFS‑2]) ensures efficient entry into the BzCoA pathway. These properties make 2‑fluorobenzoate the definitive model substrate for anaerobic defluorination research, environmental fate tracer experiments, and validation of bioaugmentation strategies targeting fluoroaromatic contaminants.

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